molecular formula C10H9ClF3NO B7580271 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide

2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B7580271
M. Wt: 251.63 g/mol
InChI Key: QGPKBSWLHPPIKQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide ( 1506289-07-1) is a chemical building block with a molecular formula of C10H9ClF3NO and a molecular weight of 251.63 . It is characterized by a chloroacetamide group linked to a 2-methyl-5-(trifluoromethyl)phenyl ring system, a structure often exploited in medicinal chemistry and agrochemical research . The presence of both the reactive chloroacetamide moiety and the sterically distinct, hydrophobic trifluoromethylphenyl group makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical candidates and other specialty chemicals . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[2-methyl-5-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO/c1-6-2-3-7(10(12,13)14)4-8(6)15-9(16)5-11/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPKBSWLHPPIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chloroacetylation of Substituted Aniline

The most straightforward method involves reacting 2-methyl-5-(trifluoromethyl)aniline with chloroacetyl chloride under basic conditions. This route leverages nucleophilic acyl substitution, where the aniline’s amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride .

Typical Procedure :

  • Dissolve 2-methyl-5-(trifluoromethyl)aniline (1.0 equiv) in dichloromethane (DCM) at 0°C.

  • Add chloroacetyl chloride (1.2 equiv) dropwise, followed by triethylamine (1.5 equiv) to neutralize HCl byproduct.

  • Stir at room temperature for 6–12 hours.

  • Quench with water, extract organic layer, and purify via recrystallization (ethanol/water) or column chromatography (ethyl acetate/hexane).

Key Data :

ParameterValue
SolventDichloromethane
Temperature0°C → room temperature
Yield (Typical)70–85%
Purity (HPLC)>95%

This method offers simplicity and scalability but requires careful control of stoichiometry to minimize diacetylation byproducts.

Palladium-Catalyzed Cross-Coupling

Adapted from methodologies for analogous acetamides , this approach employs palladium catalysis to couple 2-chloro-N,N-dimethylacetamide with 2-methyl-5-(trifluoromethyl)aniline. The reaction proceeds via a Buchwald-Hartwig-type coupling, facilitated by palladium acetate and 2,2'-bipyridine .

Optimized Conditions :

  • Catalyst : Pd(OAc)₂ (2 mol%)

  • Ligand : 2,2'-Bipyridine (4 mol%)

  • Additives : BF₃·OEt₂ (1.2 equiv), pivalic acid (1.5 equiv)

  • Solvent : Toluene

  • Temperature : 120°C

  • Duration : 24 hours

Performance Metrics :

MetricValue
Yield81% (analogous system)
Turnover Frequency (TOF)12 h⁻¹

This method is advantageous for sterically hindered substrates but incurs higher costs due to palladium catalysts.

Carbodiimide-Mediated Amide Coupling

Using 2-chloroacetic acid and the target aniline, this method activates the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) .

Stepwise Protocol :

  • Activate 2-chloroacetic acid (1.0 equiv) with EDC (1.3 equiv) and DMAP (0.1 equiv) in DCM at 0°C.

  • Add 2-methyl-5-(trifluoromethyl)aniline (1.0 equiv) and stir at room temperature for 24 hours.

  • Wash with 1% HCl, NaHCO₃, and brine.

  • Dry over Na₂SO₄ and concentrate.

Reaction Profile :

ParameterValue
SolventDichloromethane
Activation Time1 hour
Yield75–80% (estimated)

This method avoids harsh conditions but requires stoichiometric carbodiimide reagents.

Comparative Analysis of Synthetic Routes

Table 1 summarizes the advantages and limitations of each method:

MethodYieldCostScalabilityPurity
Direct Chloroacetylation70–85%LowHigh>95%
Palladium-Catalyzed~81%HighModerate>90%
Carbodiimide-Mediated75–80%MediumHigh>92%

Key Observations :

  • Direct Chloroacetylation is optimal for industrial-scale production due to low reagent costs and high yields.

  • Palladium-Catalyzed methods suit sterically demanding substrates but are less economical.

  • Carbodiimide-Mediated coupling offers mild conditions but generates stoichiometric waste.

Optimization Strategies and Reaction Conditions

Solvent Selection :

  • Polar aprotic solvents (e.g., DMF) improve solubility of the trifluoromethyl-substituted aniline but may increase side reactions.

  • Non-polar solvents (e.g., toluene) enhance thermal stability in Pd-catalyzed reactions .

Temperature Control :

  • Exothermic reactions (e.g., chloroacetyl chloride addition) require ice baths to prevent decomposition.

  • Elevated temperatures (120°C) accelerate Pd-catalyzed couplings but risk decomposition of sensitive groups .

Purification Techniques :

  • Recrystallization from ethanol/water mixtures achieves >95% purity for direct chloroacetylation .

  • Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves EDC byproducts .

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide is synthesized through a series of chemical reactions involving chlorination and acetamide formation. The compound features a chloro group and a trifluoromethyl group on a phenyl ring, contributing to its unique chemical properties.

Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticonvulsant properties. A study evaluated various N-phenylacetamide derivatives for their effectiveness against seizures in animal models. The results demonstrated that certain analogs showed promising activity in maximal electroshock (MES) tests, which are standard for assessing anticonvulsant efficacy .

CompoundED50 (mg/kg)Protective Index
This compound52.30>9.56
Phenytoin (reference drug)28.10>3.6

Neurotoxicity Assessment

The neurotoxicity of the compound was assessed using the rotarod test, where it showed no significant motor impairment in tested animals, indicating a favorable safety profile compared to traditional anticonvulsants like phenytoin .

Case Studies

Several case studies have investigated the therapeutic potential of similar compounds in treating epilepsy and other neurological disorders:

  • A study focused on the structure-activity relationship (SAR) of N-arylacetamides highlighted the importance of specific substituents on the phenyl ring for enhancing anticonvulsant activity. The presence of trifluoromethyl groups was associated with increased potency against seizures .
  • Another investigation into related compounds revealed their potential as novel antiepileptic drugs (AEDs), emphasizing the need for further clinical trials to establish efficacy and safety profiles .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and acetamide groups can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Chloro-N-phenylacetamide: Similar structure but lacks the trifluoromethyl and methyl groups.

    N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide: Lacks the chloro group.

    2-Chloro-N-(2-methylphenyl)acetamide: Lacks the trifluoromethyl group.

Uniqueness: 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chloro group provides a reactive site for further chemical modifications. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Biological Activity

2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a chloro group and a trifluoromethyl group, which are known to influence biological interactions and enhance pharmacological properties.

  • Molecular Formula : C9H8ClF3N
  • Molecular Weight : 239.62 g/mol
  • Structure : The compound consists of a chloroacetamide backbone with a substituted phenyl ring containing a trifluoromethyl group.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing on its effects on cellular processes, potential therapeutic applications, and underlying mechanisms.

Anticonvulsant Activity

Research indicates that derivatives of acetamide compounds, including those with trifluoromethyl substitutions, exhibit significant anticonvulsant properties. In particular, studies have shown that compounds similar to this compound can act as effective anticonvulsants in animal models.

  • Study Findings : In tests involving maximal electroshock (MES) and pentylenetetrazole (PTZ), compounds with trifluoromethyl groups demonstrated enhanced protective effects against seizures. For instance, specific derivatives exhibited protection at doses ranging from 100 to 300 mg/kg in various time intervals post-administration .

The proposed mechanisms through which these compounds exert their anticonvulsant effects include:

  • Sodium Channel Modulation : Some studies suggest that these compounds may bind to voltage-sensitive sodium channels, which play a critical role in neuronal excitability and seizure propagation .
  • Neurotransmitter Interaction : Potential interactions with neurotransmitter systems may also contribute to their efficacy in seizure models.

Case Studies

Several case studies have explored the pharmacological profiles of related compounds to establish structure-activity relationships (SAR). These studies typically focus on modifications to the molecular structure and their corresponding biological activities.

CompoundStructure ModificationAnticonvulsant Activity (mg/kg)Notes
Compound ATrifluoromethyl group100 (0.5 h), 300 (4 h)High potency in MES test
Compound BNo trifluoromethyl groupNot activeLack of efficacy in MES test
Compound CAdditional chloro substitution300 (0.5 h)Delayed action observed

Toxicity Assessments

The acute neurological toxicity of these compounds has been evaluated using rotarod tests, which assess motor coordination and balance. Most derivatives containing electron-withdrawing groups like trifluoromethyl showed acceptable safety profiles with minimal toxicity at therapeutic doses .

Chemical Reactions Analysis

Substitution Reactions

The chloro group at the α-position undergoes nucleophilic substitution under basic conditions. Key reagents and outcomes include:

Table 1: Substitution reactions of 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide

ReagentConditionsProductYield (%)Source
NaOH (aq)60°C, 4 h2-Hydroxyacetamide derivative72
KOtBu/THFReflux, 6 h2-Alkoxyacetamide derivatives65–78
NH₃ (excess)Ethanol, RT, 12 h2-Aminoacetamide derivative58

Mechanistic studies indicate that the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent chloro atom, facilitating nucleophilic attack .

Oxidation Reactions

The phenyl ring undergoes oxidation under strong oxidizing conditions, primarily targeting the methyl substituent:

Table 2: Oxidation reactions and outcomes

Oxidizing AgentConditionsProductSelectivitySource
KMnO₄ (aq)80°C, 8 hCarboxylic acid derivative84%
CrO₃/H₂SO₄0°C, 2 hKetone intermediate67%

Oxidation pathways are highly dependent on reaction temperature and solvent polarity. The trifluoromethyl group stabilizes carbocation intermediates, influencing product distribution.

Reduction Reactions

Reduction of the acetamide moiety and aromatic nitro groups (if present) has been documented:

Table 3: Reduction reactivity with common agents

Reducing AgentConditionsProductNotesSource
LiAlH₄Dry ether, 0°C, 1 hPrimary amine derivativeOver-reduction risk
NaBH₄/CoCl₂MeOH, RT, 3 hAlcohol intermediatePartial conversion

The acetamide carbonyl is resistant to mild reducing agents but reacts with stronger hydride donors to yield amines .

Hydrolysis Reactions

Controlled hydrolysis produces carboxylic acid derivatives:

Key Pathway :
This compoundH2O/H+2-Hydroxy-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide\text{this compound} \xrightarrow{H_2O/H^+} \text{2-Hydroxy-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide}

Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, with a reaction half-life of ~45 minutes at pH 2.

Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings when functionalized with appropriate leaving groups:

Example :
2-Bromo derivative+Phenylboronic acidPd(PPh3)4Biarylacetamide\text{2-Bromo derivative} + \text{Phenylboronic acid} \xrightarrow{Pd(PPh_3)_4} \text{Biarylacetamide} (Yield: 81%,)

Stability Under Physiological Conditions

In vitro studies demonstrate partial degradation in simulated gastric fluid (pH 1.2) within 2 hours, primarily via hydrolysis of the acetamide bond .

Comparative Reactivity Analysis

Table 4: Reactivity trends relative to analogs

Functional Group ModificationSubstitution Rate (vs parent)Oxidation Susceptibility
–CF₃ → –CH₃1.8× slower2.3× higher
–Cl → –F3.2× fasterNo significant change

Electron-withdrawing groups (e.g., –CF₃) decelerate substitution but enhance oxidative stability .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide, and how can reaction progress be monitored?

Answer: The compound can be synthesized via nucleophilic substitution between 2-methyl-5-(trifluoromethyl)aniline and chloroacetyl chloride. A typical protocol involves refluxing equimolar amounts of the amine and chloroacetyl chloride in the presence of triethylamine (as a base) under anhydrous conditions in acetonitrile or dichloromethane. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase . Post-reaction, the mixture is cooled, filtered to remove salts, and the crude product is recrystallized from petroleum ether or ethanol to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the acetamide backbone (e.g., δ ~3.8 ppm for CH2_2Cl, δ ~168 ppm for C=O) and trifluoromethyl group (δ ~120-125 ppm in 19^{19}F NMR) .
  • FTIR : Peaks at ~1650–1680 cm1^{-1} (C=O stretch), ~1540 cm1^{-1} (N–H bend), and ~1100–1150 cm1^{-1} (C–F stretch) validate functional groups .
  • XRD : Single-crystal X-ray diffraction resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) affecting crystallinity .
  • Elemental analysis : Validate empirical formula (e.g., C10_{10}H8_8ClF3_3NO) with ≤0.4% deviation .

Q. What purification strategies are effective for removing byproducts like unreacted chloroacetyl chloride?

Answer:

  • Liquid-liquid extraction : Use NaHCO3_3 (aqueous) to neutralize excess acid, followed by dichloromethane to isolate the organic phase .
  • Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes polar impurities .
  • Recrystallization : Ethanol or acetonitrile yields high-purity crystals (mp ~120–125°C) .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for scalability?

Answer: Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict reaction pathways and transition states, minimizing trial-and-error experimentation. Tools like COMSOL Multiphysics integrate AI to simulate solvent effects, temperature gradients, and catalyst performance, reducing optimization time by ~40% . For instance, simulations may reveal that increasing triethylamine stoichiometry (1.2–1.5 eq) suppresses side reactions (e.g., hydrolysis of chloroacetyl chloride) .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous chloroacetamides?

Answer:

  • Meta-analysis : Cross-reference PubChem bioassay data (AID 1259401) to identify outliers. For example, discrepancies in IC50_{50} values for acetylcholinesterase inhibition may arise from assay conditions (e.g., pH, solvent polarity) .
  • Structure-activity relationship (SAR) modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., trifluoromethyl position) with activity .
  • In silico docking : AutoDock Vina predicts binding poses, clarifying why meta-substituted analogs show higher affinity than para-substituted derivatives .

Q. How can reaction engineering improve yield in large-scale synthesis?

Answer:

  • Membrane reactors : Continuous-flow systems with ceramic membranes reduce residence time and byproduct formation (e.g., diacetylated impurities) .
  • Process analytical technology (PAT) : In-line IR spectroscopy monitors chloroacetyl chloride concentration, enabling real-time adjustments .
  • Design of experiments (DoE) : Response surface methodology identifies optimal parameters (e.g., 65°C, 6 h reaction time) for 85–90% yield .

Q. What are the implications of intramolecular hydrogen bonding on material stability?

Answer: Intramolecular C–H···O interactions (observed in XRD studies) enhance thermal stability by reducing molecular flexibility. For example, DSC analysis shows a decomposition temperature increase of ~20°C compared to non-hydrogen-bonded analogs . This property is critical for agrochemical formulations requiring prolonged environmental persistence .

Q. How can researchers leverage this compound’s electronic properties for advanced material applications?

Answer:

  • Electron-deficient motifs : The trifluoromethyl group lowers LUMO energy (-1.8 eV via DFT), making the compound a candidate for organic semiconductors .
  • Coordination chemistry : React with transition metals (e.g., PdCl2_2) to form complexes for catalytic applications (e.g., Suzuki-Miyaura coupling) .

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